4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL
Overview
Description
“4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL” is a chemical compound with the molecular formula C18H22O . It has an average mass of 254.367 Da and a monoisotopic mass of 254.167068 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL” are not fully available. It has a molecular formula of C18H22O and an average mass of 254.367 Da .Scientific Research Applications
- 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL possesses antioxidant activity due to its phenolic structure. It can scavenge free radicals and protect cells from oxidative stress. Researchers explore its potential in preventing age-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
- By reacting 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL with appropriate reagents, scientists can synthesize symmetrical macrocyclic Schiff’s bases. These compounds find applications in coordination chemistry, catalysis, and molecular recognition studies .
- 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL derivatives, such as 2,6-di-tert-butyl-4-methylpyridine, serve as non-nucleophilic bases. They enable selective reactions by distinguishing between Brönsted (protonic) and Lewis acids. Notably, they facilitate the high-yield conversion of aldehydes and ketones to vinyl triflates .
- Due to its sterically hindered structure, this compound acts as an effective stabilizer in polymer materials. It enhances the thermal and photochemical stability of polymers, making it valuable in plastics, coatings, and adhesives .
- Researchers investigate the potential of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL as a lead compound for drug development. Its unique structure may contribute to novel pharmacological activities, such as anti-inflammatory or anticancer effects .
- The compound’s UV-absorbing properties make it suitable for use in sunscreens and cosmetic formulations. It shields the skin from harmful UV radiation, preventing photoaging and sunburn .
Antioxidant Properties
Macrocyclic Schiff’s Base Synthesis
Sterically Hindered Base in Organic Synthesis
Stabilizer in Polymer Chemistry
Pharmaceutical Research
Photostabilizer in Sunscreens and Cosmetics
Mechanism of Action
Target of Action
The primary targets of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
properties
IUPAC Name |
4-(4-tert-butylphenyl)-3,5-dimethylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-12-10-16(19)11-13(2)17(12)14-6-8-15(9-7-14)18(3,4)5/h6-11,19H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYABMKGORLKGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693278 | |
Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL | |
CAS RN |
906101-33-5 | |
Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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